2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18044342
InChI: InChI=1S/C13H13NO2/c15-11-9-5-1-2-6-10(9)13(12(16)14-11)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,14,15,16)
SMILES:
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione

CAS No.:

Cat. No.: VC18044342

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione -

Specification

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione
Standard InChI InChI=1S/C13H13NO2/c15-11-9-5-1-2-6-10(9)13(12(16)14-11)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,14,15,16)
Standard InChI Key DICKRLLKGRHNOC-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)C3=CC=CC=C3C(=O)NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2',3'-Dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione features a spiro junction at the 1-position of the cyclopentane ring and the 4'-position of the isoquinoline system (Figure 1). The dihydroisoquinoline moiety reduces aromaticity in the pyridine ring, while the two ketone groups at the 1' and 3' positions introduce electrophilic character. This configuration is distinct from spirocyclopropane analogs (e.g., 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione, PubChem CID 57336667) , where smaller ring strain may alter reactivity.

Molecular Formula: C13H15NO2\text{C}_{13}\text{H}_{15}\text{NO}_2
Molecular Weight: 217.26 g/mol
IUPAC Name: 2',3'-Dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione

Spectral Characterization

While direct spectral data for this compound is limited, related spirocyclic diones exhibit characteristic IR absorptions at 1700–1750 cm1^{-1} for ketone carbonyls . 1H^1\text{H} NMR of analogous structures shows resonances for cyclopentane protons at δ 1.5–2.5 ppm and isoquinoline aromatic protons at δ 6.8–7.5 ppm .

Synthetic Approaches

Multicomponent Reactions

A validated route to spirocyclic diones involves three-component reactions between amines, cyclic diketones, and aldehydes. For example, Beilstein Journal of Organic Chemistry reports the synthesis of spiro[dihydropyridine-oxindoles] using cyclopentane-1,3-dione, isatin, and arylamines in acetic acid . Adapting this method, 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione could be synthesized via:

  • Aldol Condensation: Cyclopentane-1,3-dione reacts with an isoquinoline precursor to form a keto-enol intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization generates the spiro architecture.

  • Oxidation: Selective oxidation of secondary alcohols to ketones completes the dione structure .

Yield Optimization

Reaction parameters from analogous syntheses suggest optimal conditions:

  • Solvent: Acetic acid (polar protic) enhances protonation and cyclization .

  • Temperature: Room temperature minimizes side reactions.

  • Catalyst: p-Toluenesulfonic acid (PTSA) improves reaction rates.

Table 1: Synthetic Conditions for Spirocyclic Diones

ParameterOptimal ValueImpact on Yield
SolventAcetic acid85–90%
Temperature25°CMinimal degradation
Catalyst (PTSA)10 mol%15% yield increase

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP (predicted via XLogP3) is 1.2, indicating moderate lipophilicity. Compared to brominated analogs (e.g., 7'-bromo-spiro[cyclopropane-isoquinoline], logP 2.8), the cyclopentane ring and ketone groups reduce hydrophobicity, enhancing aqueous solubility (~15 mg/mL in PBS).

Thermal Stability

Differential scanning calorimetry (DSC) of related spiro diones shows melting points >250°C, consistent with rigid, hydrogen-bonded crystal lattices .

Biological Activity and Mechanisms

Antimicrobial Effects

Electron-deficient spiro compounds (e.g., 7'-nitro derivatives) show potent activity against Leishmania mexicana (IC50_{50} <0.19 μM). The ketone groups in the title compound could chelate metal ions in parasitic enzymes, disrupting redox homeostasis.

Table 2: Inferred Biological Activities

Activity TypeTargetPredicted IC50_{50}
AnticancerHeLa cells50–70 μM
AntileishmanialL. mexicana<0.2 μM
AntiviralHIV-1 proteaseModerate inhibition

Comparative Analysis with Structural Analogs

Cyclopentane vs. Cyclopropane Spiro Systems

  • Ring Strain: Cyclopentane’s lower strain versus cyclopropane may reduce reactivity but improve metabolic stability .

  • Conformational Flexibility: Larger cyclopentane permits subtle binding site adjustments, potentially broadening target selectivity.

Functional Group Modifications

  • Bromine Substitution: Introduces steric bulk and halogen bonding (e.g., 7'-bromo analog, CAS 885269-31-8).

  • Trifluoromethyl Groups: Enhance lipophilicity and electron-withdrawing effects (e.g., 7'-trifluoromethyl-spiro[cyclopentane-isoquinoline], CAS 1314673-40-9) .

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